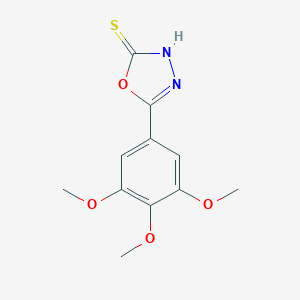

5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol

Overview

Description

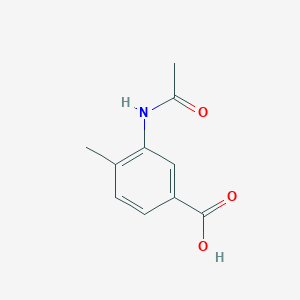

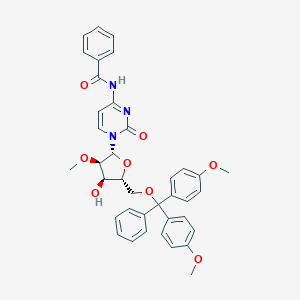

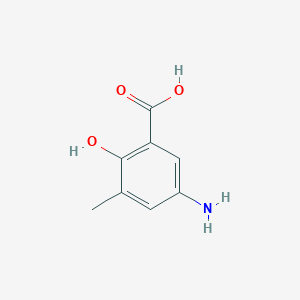

“5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol” is a compound that contains a 3,4,5-trimethoxyphenyl (TMP) moiety . The TMP moiety is a critical component present in many Colchicine binding site inhibitors (CBSIs), playing an important role in maintaining suitable molecular conformations of CBSIs and contributing to their high binding affinities to tubulin .

Molecular Structure Analysis

The TMP moiety is crucial for maintaining suitable molecular conformations that are needed for optimal interactions with tubulin . The X-ray crystal structure of a similar compound in complex with tubulin confirms its direct binding to the colchicine site .

Scientific Research Applications

Antifungal Activities : This compound and its derivatives have been synthesized and shown to exhibit fungicidal activities. Certain derivatives can inhibit mycelial growth in vitro against various fungi (Chen et al., 2007).

Synthesis in Aqueous Media : Derivatives of this compound were synthesized using environmentally benign conditions in aqueous media. This method provides high yields and allows for the recycling of catalysts without significant loss of catalytic activity (Wenting et al., 2008).

Antimicrobial and Antioxidant Agents : A study demonstrated the synthesis of 5-substituted 1,3,4-oxadiazole-2-thiol derivatives using an environmentally friendly process. These compounds showed significant antimicrobial and antioxidant activities, suggesting their potential in treating various diseases including cancer, Parkinson's, and diabetes (Yarmohammadi et al., 2020).

Novel Antioxidant : A specific derivative, 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol, was studied for its antioxidant potential. It demonstrated significant radical scavenging activity and good binding with protein targets related to oxidative stress (Shehzadi et al., 2018).

Antimicrobial and Anti-Proliferative Activities : N-Mannich bases of 1,3,4-oxadiazole derivatives were synthesized and evaluated for their inhibitory activity against various pathogenic bacteria and fungi, as well as their anti-proliferative activity against multiple cancer cell lines (Al-Wahaibi et al., 2021).

Antibacterial Potential : A series of derivatives were synthesized and evaluated for antibacterial activity against both gram-positive and gram-negative bacteria, showing significant activity relative to standard drugs (Aziz‐ur‐Rehman et al., 2013).

Antiproliferative Activities Against Cancer Cells : Certain derivatives were synthesized and showed high effectiveness against PC3 cells, a type of prostate cancer cell, as well as moderate activities against other cancer cell types (Jin et al., 2006).

Mechanism of Action

Target of Action

The compound “5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol” contains a trimethoxyphenyl (TMP) group, which is known to be a versatile pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The TMP group has been found to inhibit several targets, including tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Mode of Action

The TMP group plays a critical role in the fitting of certain analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . This interaction can lead to changes in the biological activity of these analogs . .

Biochemical Pathways

The TMP group has been associated with various biochemical pathways due to its diverse bioactivity effects . For instance, it has shown notable anti-cancer effects by effectively inhibiting tubulin and Hsp90, which are key proteins in cell division and stress response pathways, respectively . .

Result of Action

The TMP group has demonstrated diverse bioactivity effects, including notable anti-cancer effects . It has also shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Additionally, it has demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating its potential as an anti-parasitic agent . .

properties

IUPAC Name |

5-(3,4,5-trimethoxyphenyl)-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4S/c1-14-7-4-6(10-12-13-11(18)17-10)5-8(15-2)9(7)16-3/h4-5H,1-3H3,(H,13,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYUWDYZWKDQESI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354500 | |

| Record name | 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23269-92-3 | |

| Record name | 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary methods for synthesizing derivatives of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol and what are their advantages?

A1: Two primary methods are highlighted in the research:

- Condensation Reactions: One study [] details the synthesis of N-phenyl-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide derivatives. This method involves the condensation of this compound with various 2-chloro-N-(aryl)-acetamides. This approach is advantageous due to its relative simplicity and the accessibility of starting materials.

- Copper-Catalyzed C-S Coupling: Another study [] focuses on a copper-catalyzed carbon-sulfur bond formation strategy. This method utilizes copper iodide (CuI) as a catalyst and N,N'-dimethylethylenediamine (DMEDA) as a ligand to facilitate the coupling of this compound with various aryl iodides. The advantage of this method lies in its high efficiency, broad substrate scope, and good functional group tolerance.

Q2: What is the significance of synthesizing derivatives of this compound, and what potential applications are suggested by the research?

A2: The synthesis of these derivatives is particularly significant due to the presence of the sulfide linkage, a pharmacologically active moiety. The research suggests several potential applications:

- Antimicrobial Agents: The first study [] specifically investigated the in vitro antibacterial and antifungal activities of the synthesized N-phenyl-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide derivatives. While further research is needed to determine their efficacy and safety profiles, this initial investigation highlights their potential as novel antimicrobial agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(4-Aminophenyl)pyrrolidin-2-yl]methanol](/img/structure/B184019.png)